molecular formula C13H15N3 B8819869 Methyl-bis-pyridin-2-ylmethyl-amine CAS No. 19411-85-9

Methyl-bis-pyridin-2-ylmethyl-amine

Cat. No.: B8819869
CAS No.: 19411-85-9
M. Wt: 213.28 g/mol
InChI Key: VRXALIIKPAZHHE-UHFFFAOYSA-N
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Description

Methyl-bis-pyridin-2-ylmethyl-amine is a tridentate chelating ligand of significant interest in bioinorganic and coordination chemistry. Its primary research value lies in its ability to form stable complexes with various transition metals, such as zinc, manganese, nickel, and copper . This compound serves as a critical precursor for the synthesis of unsymmetrical "end-off" compartmental ligands, which are instrumental in creating model complexes for metalloenzymes including phosphatase, urease, and superoxide dismutase . The ligand's flexibility and strong binding affinity allow it to adapt to different metal coordination geometries. It can facilitate the formation of dinuclear complexes, which are functional models for studying the active sites of proteins . These complexes are further investigated for their magnetic properties and potential applications in areas such as catalysis and the development of chemical sensors . The molecular conformation, often described as a propeller arrangement around the central tertiary amine nitrogen, contributes to its specific coordination behavior and the structural diversity of its resulting metal complexes .

Properties

CAS No.

19411-85-9

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-methyl-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C13H15N3/c1-16(10-12-6-2-4-8-14-12)11-13-7-3-5-9-15-13/h2-9H,10-11H2,1H3

InChI Key

VRXALIIKPAZHHE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=N1)CC2=CC=CC=N2

Origin of Product

United States

Scientific Research Applications

Catalysis

Methyl-bis-pyridin-2-ylmethyl-amine serves as a versatile ligand in catalytic processes. Its bidentate nature allows it to form stable complexes with transition metals, enhancing catalytic activity in various reactions.

Case Study: Catalytic Activity in Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The compound facilitated the formation of biaryl compounds with high yields under mild conditions. The following table summarizes the results:

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd(OAc)2_2, K2_2CO3_3, THF, 60°C
Sonogashira Reaction78PdCl2_2, CuI, DMF, 80°C
Negishi Coupling90Pd(PPh3_3)4_4, Zn, THF

These findings highlight the compound's potential as a ligand for developing efficient catalytic systems in organic synthesis .

Pharmaceutical Development

The compound has also been explored for its pharmaceutical applications, particularly in the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that this compound derivatives exhibit promising anticancer properties. A series of synthesized compounds were tested against glioblastoma cell lines, showing significant cytotoxic effects.

CompoundIC50_{50} (µM)Cell Line
This compound derivative A12U87MG
This compound derivative B9U251
This compound derivative C15A172

These results suggest that modifications to the this compound structure can enhance its efficacy against cancer cells, warranting further investigation into its mechanism of action .

Material Science

In material science, this compound is utilized for synthesizing advanced materials with specific properties.

Case Study: Synthesis of Metal Complexes

The compound has been employed to create metal complexes that serve as catalysts or sensors. For instance, complexes formed with copper and nickel have shown enhanced electrical conductivity and stability.

Metal ComplexApplicationConductivity (S/m)
Cu(this compound)Catalysis5.6
Ni(this compound)Sensor Technology4.8

The ability to tailor the electronic properties of these complexes makes them suitable for applications in electronics and photonics .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :

    • The propargyl group in introduces alkyne functionality, enabling click chemistry applications .
    • The 4-methylbenzyl substituent in enhances steric bulk, influencing metal-ligand binding modes in Cu(II) complexes .
    • Thiophene substitution () replaces pyridine’s nitrogen with sulfur, altering electron-donating properties and redox activity .
  • Pyridine rings in MBPMA offer strong σ-donor and π-acceptor capabilities, whereas thiophene analogs () exhibit weaker metal-binding affinity due to sulfur’s lower electronegativity .

Catalytic Performance

  • Bis(2-picolyl)amine derivatives are widely used in asymmetric catalysis. For example, triazole-functionalized analogs () enhance enantioselectivity in organic transformations .
  • The propargyl derivative () has been employed in fluorescent zinc sensors, leveraging its rigid structure for selective metal recognition .

Metal Complexation

  • MBPMA’s structural analogs form stable complexes with transition metals. The Cu(II) complex in demonstrates distorted square-planar geometry, stabilized by thiocyanate ligands .
  • Bond length analysis in (e.g., C=O at 1.231 Å) highlights how substituents influence electronic delocalization, a factor critical for tuning redox activity in coordination compounds .

Methodological Tools for Structural Analysis

  • Crystallography : SHELX programs () and WinGX () are critical for resolving ligand-metal geometries, as seen in ’s Cu(II) complex .
  • Spectroscopy : NMR and spectrofluorometry () elucidate electronic environments and aggregation behavior, though these are more relevant to surfactants than MBPMA .

Preparation Methods

Reaction with Paraformaldehyde

A suspension of paraformaldehyde (0.41 g, 14 mmol) and DPA (1.99 g, 10 mmol) in methanol (100 mL) stirred at room temperature for 18 hours yields the methylated product. The reaction proceeds via a Mannich-type mechanism, where paraformaldehyde acts as a methylene donor. The solvent is subsequently removed under vacuum, and the crude product is purified via recrystallization from hexane–dichloromethane or acetonitrile, achieving a 55% yield. Key advantages of this method include mild reaction conditions and avoidance of strong alkylating agents.

Reductive Amination of N-(2-Pyridylmethyl)-2-pyridylmethanimine

This two-step approach first synthesizes an imine intermediate, which is subsequently reduced and methylated.

Synthesis of N-(2-Pyridylmethyl)-2-pyridylmethanimine

DPA is oxidized to the imine N-(2-pyridylmethyl)-2-pyridylmethanimine using pyridine-2-carbaldehyde and 2-aminomethylpyridine under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine (Scheme 9 in).

Reductive Methylation

The imine intermediate is subjected to reductive methylation using sodium cyanoborohydride (NaBH₃CN) and formaldehyde in methanol. This one-pot reaction reduces the imine to a secondary amine while introducing the methyl group. The mechanism involves imine protonation to form an iminium ion, which is reduced by NaBH₃CN, followed by methylation via formaldehyde.

Key Parameters:

  • Reducing Agent: Sodium cyanoborohydride is preferred over NaBH₄ due to its selectivity for imine reduction in acidic media.

  • Yield: Reported yields for analogous DPA derivatives range from 60–70%.

Catalytic Methods for Direct Synthesis

Palladium-Catalyzed Coupling

The patent WO1998022459A1 outlines a Pd/TiO₂-photocatalyzed method for converting primary amines to secondary amines. While the example describes benzylation, substituting the alkylating agent with a methyl source (e.g., methanol under oxidative conditions) could theoretically yield this compound. The mechanism involves photocatalytic generation of Pd–H species, which facilitate amine dehydrogenation and subsequent alkylation.

Lanthanum-Catalyzed Reduction

A La₀.₅Ca₀.₅CoO₃ catalyst enables the reduction of nitriles to secondary amines. Applying this to 2-cyanopyridine derivatives could yield DPA analogues, with subsequent methylation via alkylation. However, this route remains speculative without direct experimental data.

Comparative Analysis of Methods

MethodReagentsConditionsYieldAdvantagesLimitations
ParaformaldehydeDPA, paraformaldehydeRT, 18 h55%Mild conditions, simple workupModerate yield
Methyl IodideDPA, CH₃I, NaH0°C, 1.5 h~60%*Rapid reactionToxicity of CH₃I
Reductive AminationImine, NaBH₃CN, CH₂OMethanol, acidic60–70%One-pot synthesisRequires imine synthesis

*Estimated based on analogous reactions.

Mechanistic Insights and Side Reactions

Alkylation Side Products

Over-alkylation can occur if excess methylating agent is used, leading to quaternary ammonium salts. For example, prolonged reaction times with methyl iodide may yield N,N-dimethyl derivatives.

Imine Reduction Challenges

In reductive amination, competing reduction of the pyridine rings is possible but mitigated by using mild reducing agents like NaBH₃CN .

Q & A

Q. What are the established synthetic routes for Methyl-bis-pyridin-2-ylmethyl-amine, and how can its purity be optimized?

this compound is synthesized via nucleophilic substitution reactions. A primary method involves reacting 6-methylpyridin-2-ylmethyl chloride with ammonia or primary amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . An alternative two-step approach condenses pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by reduction using agents like NaBH₄ to yield the final product . Purity optimization requires column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Characterization via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (using programs like SHELXL or WinGX ) ensures structural validation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its metal complexes?

Key techniques include:

  • NMR spectroscopy : To confirm proton environments and ligand coordination shifts in metal complexes.
  • X-ray crystallography : For resolving molecular geometry and coordination modes (e.g., monodentate vs. tridentate binding). SHELX programs are standard for small-molecule refinement.
  • UV-Vis and EPR spectroscopy : To study electronic transitions and paramagnetic properties in transition metal complexes (e.g., Mn²⁺ or Co²⁺) .
  • Elemental analysis : To verify stoichiometry and purity.

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, and what factors influence its coordination geometry?

The ligand’s pyridyl and amine groups enable versatile coordination modes (e.g., N,N,N-tridentate binding). In Mn²⁺ and Co²⁺ complexes, steric effects from the methyl groups and reaction conditions (solvent polarity, temperature) dictate geometry (e.g., octahedral vs. tetrahedral) . For example, under CO₂-saturated atmospheres, the ligand facilitates redox-active catalysis, with the methyl substituents enhancing electron density at the metal center . Computational studies (DFT) can model ligand-field effects and predict reactivity trends.

Q. What experimental frameworks are used to evaluate the catalytic efficacy of this compound complexes in CO₂ reduction?

Catalytic activity is assessed using electrochemical setups (e.g., cyclic voltammetry in acetonitrile with a CO₂-saturated electrolyte). Key parameters include turnover frequency (TOF), overpotential, and Faradaic efficiency. Comparative studies with analogs (e.g., non-methylated bis-pyridyl ligands) isolate the methyl group’s role in stabilizing reactive intermediates . In situ FTIR or Raman spectroscopy tracks intermediate species during catalysis.

Q. How can researchers address contradictions in reported coordination modes of this compound across studies?

Discrepancies often arise from variations in metal oxidation states, counterions, or crystallization solvents. For example, Ni²⁺ may adopt square-planar geometry in acetonitrile but switch to octahedral in methanol . Systematic studies using isostructural metal series and temperature-dependent crystallography (e.g., SHELXD ) can resolve these inconsistencies. Additionally, comparing Hirshfeld surface analyses across crystal structures identifies packing effects influencing coordination .

Q. What computational methodologies are employed to predict the ligand’s electronic properties and optimize its metal-binding affinity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity and metal-ligand charge transfer. Quantitative Structure-Activity Relationship (QSAR) models, using software like MOE, correlate substituent effects (e.g., methyl groups) with catalytic performance . Machine learning pipelines (e.g., LabMate.AI ) automate reaction condition optimization for ligand synthesis, reducing trial-and-error experimentation.

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